[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid
Description
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid is a bisphosphonic acid derivative characterized by a 2-ethylhexyl substituent attached to an imino group, which bridges two methylene-linked phosphonic acid groups. Its ammonium salt form (CAS 94113-31-2) is commercially available for industrial applications, particularly as a chelating agent and scale inhibitor . The compound’s structure enables strong metal ion coordination, making it effective in water treatment and corrosion prevention.
Properties
CAS No. |
6204-28-0 |
|---|---|
Molecular Formula |
C10H25NO6P2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
[2-ethylhexyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
VCBDDOWPXBJZFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Condensation Using Phosphorous Acid and Formaldehyde
One classical approach involves the condensation of 2-ethylhexylamine with phosphorous acid and formaldehyde under acidic conditions. The general reaction scheme is:
$$
\text{2-Ethylhexylamine} + 2 \ \text{Phosphorous acid} + 2 \ \text{Formaldehyde} \rightarrow [[(2-\text{Ethylhexyl})imino]bis(methylene)]bisphosphonic acid
$$
- Reaction Conditions: Typically carried out in aqueous medium at elevated temperatures (90–110 °C) for several hours.
- Mechanism: The amine reacts with formaldehyde to form an iminium intermediate, which then undergoes nucleophilic attack by phosphorous acid to form the bisphosphonate.
- Purification: The product is isolated by precipitation or crystallization from the reaction mixture.
Use of Dichloromethylene Diphosphonate Intermediates
Another method involves the reaction of 2-ethylhexylamine with dichloromethylene diphosphonate or its derivatives:
- Step 1: Preparation of dichloromethylene diphosphonate by chlorination of methylene bisphosphonic acid precursors.
- Step 2: Nucleophilic substitution of chlorine atoms by the amine to form the bisphosphonic acid derivative.
This approach allows better control over substitution and can lead to higher purity products.
Phosphorus Trichloride-Based Synthesis
In some patented processes, phosphorus trichloride (PCl₃) is reacted with the amine and formaldehyde or paraformaldehyde in an organic solvent, followed by hydrolysis to yield the bisphosphonic acid:
- Advantages: High reactivity of PCl₃ leads to efficient formation of bisphosphonate linkages.
- Disadvantages: Requires careful handling due to corrosive nature of PCl₃ and generation of HCl byproducts.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 90–110 °C | Higher temperatures favor reaction rate |
| Reaction Time | 4–12 hours | Longer times improve conversion |
| pH | Acidic to neutral (pH 3–7) | Acidic conditions favor Mannich condensation |
| Solvent | Water or aqueous-organic mix | Water preferred for environmental reasons |
| Molar Ratios | Amine:Phosphorous acid:Formaldehyde = 1:2:2 | Stoichiometric balance critical for yield |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^31P NMR confirms the presence of bisphosphonic acid groups with characteristic chemical shifts.
- Infrared Spectroscopy (IR): Bands corresponding to P=O and P–OH stretching vibrations are observed.
- Elemental Analysis: Confirms the expected C, H, N, and P content consistent with the molecular formula.
- Melting Point: Typically in the range of 150–180 °C, depending on purity.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich-type condensation | 2-Ethylhexylamine, phosphorous acid, formaldehyde | Aqueous, 90–110 °C, 4–12 h | Simple, environmentally friendly | Moderate yields, side reactions possible |
| Dichloromethylene diphosphonate route | Dichloromethylene diphosphonate, 2-ethylhexylamine | Organic solvent, mild heating | High purity product | Requires preparation of intermediate |
| Phosphorus trichloride method | PCl₃, 2-ethylhexylamine, formaldehyde | Organic solvent, controlled hydrolysis | Efficient, high reactivity | Hazardous reagents, corrosive byproducts |
Chemical Reactions Analysis
Types of Reactions
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate forms.
Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphonate derivatives, which have distinct properties and applications .
Scientific Research Applications
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating bone-related diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit certain enzymatic activities, leading to various biological effects. The pathways involved include the inhibition of bone resorption and modulation of cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
*Presumed acid form; †Ammonium salt.
Key Differentiators
- Substituent Effects: Alkyl Chains (e.g., 2-Ethylhexyl, Dodecyl): Enhance lipid solubility and surface adhesion but reduce aqueous solubility. The 2-ethylhexyl group balances moderate hydrophobicity, making it suitable for oil-water interface applications . Amino/Hydroxy Groups: Improve water solubility and metal-binding kinetics. The 2-aminoethyl derivative () is utilized in fluorescent antiscalants for mechanistic studies due to its hydrophilic and reactive amine group . Aromatic vs.
Chelation Efficiency :
Industrial Scale Inhibition
The 2-ethylhexyl derivative is effective in pressurized dynamic systems for inhibiting calcium carbonate scaling, comparable to HMPA (hydroxymethylenebisphosphonic acid) and ATMP . Its ammonium salt form is preferred in formulations requiring pH stability .
Metal-Organic Frameworks (MOFs)
Bisphosphonates with benzimidazole substituents (e.g., ) form 1D coordination polymers with transition metals (Co, Mn), highlighting structural versatility. The 2-ethylhexyl variant’s larger substituent may hinder such crystallinity but improve organic phase compatibility .
Biological Activity
[[2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid is a member of the bisphosphonate family, which are known for their ability to inhibit bone resorption and exhibit various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique P-C-P (phosphorus-carbon-phosphorus) backbone that contributes to its high affinity for mineralized tissues. The presence of the 2-ethylhexyl group enhances its lipophilicity, potentially influencing its biological interactions.
Bisphosphonates primarily act by inhibiting osteoclast-mediated bone resorption. The mechanism involves:
- Inhibition of Farnesyl Diphosphate Synthase (FDPS) : This enzyme is crucial in the mevalonate pathway, which is essential for the post-translational modification of proteins involved in osteoclast function. Inhibition leads to reduced osteoclast activity and apoptosis .
- Effects on Tumor Cells : Bisphosphonates have been shown to induce apoptosis in various tumor cell lines and inhibit their proliferation. They also interfere with tumor cell adhesion to the bone matrix, which is significant in metastatic bone disease .
Biological Activity Overview
The biological activities of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid can be summarized as follows:
| Activity | Description |
|---|---|
| Antiresorptive Effects | Inhibits osteoclast function, reducing bone resorption. |
| Antitumor Activity | Induces apoptosis and inhibits proliferation in cancer cell lines. |
| Inhibition of Tumor Invasion | Reduces tumor cell invasion and adhesion to bone matrix. |
| Anti-Angiogenic Effects | Demonstrated anti-angiogenic properties in both tumoral and non-tumoral models. |
Case Studies and Research Findings
-
Osteoclast Function Inhibition :
A study highlighted that nitrogen-containing bisphosphonates, including derivatives similar to this compound, effectively inhibited osteoclast activity by targeting FDPS . -
Antitumor Efficacy :
Research has shown that bisphosphonates can significantly reduce the viability of various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For example, one study reported an IC50 value as low as M for a structurally related compound . -
In Vivo Studies :
In animal models, bisphosphonates have been observed to decrease tumor burden and improve survival rates in models of bone metastasis. These findings suggest that the compound may not only act on bone metabolism but also directly influence tumor biology .
Safety Profile
While bisphosphonates are generally well-tolerated, potential side effects include:
- Gastrointestinal Issues : Commonly reported side effects include nausea and esophageal irritation.
- Renal Toxicity : Caution is advised in patients with pre-existing renal impairment.
- Osteonecrosis of the Jaw (ONJ) : A rare but serious condition associated with long-term bisphosphonate therapy.
Q & A
Q. Basic Research Focus
- Elemental Analysis : Confirm C, H, N, P content within ±0.3% deviation.
- IR Spectroscopy : Identify P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .
- ¹H/³¹P NMR : Assign peaks for methylene (δ 3.1–3.5 ppm) and phosphonate groups (δ 18–22 ppm for ³¹P) .
Advanced Consideration : High-resolution MS (ESI-TOF) detects trace impurities. For salts, ICP-MS quantifies residual metal ions, which may interfere with biological assays .
How can contradictory data on biological activity be resolved in bisphosphonic acid studies?
Basic Research Focus
Variability in reported IC₅₀ values (e.g., osteoclast inhibition) often stems from differences in salt forms or cell-line specificity. For example, tetraammonium salts may show 20% higher activity than sodium salts due to enhanced cellular uptake .
Advanced Consideration : Perform dose-response assays under standardized conditions (pH 7.4, 37°C). Use isothermal titration calorimetry (ITC) to compare binding affinities across salt forms .
What safety protocols are critical when handling bisphosphonic acids?
Q. Basic Research Focus
- PPE : Wear nitrile gloves and goggles; bisphosphonates with sulfhydryl groups (e.g., 78014-43-4) may cause skin/eye irritation .
- Waste Disposal : Neutralize acidic residues with CaCO₃ before disposal to prevent environmental release .
Advanced Consideration : Conduct acute toxicity assays (OECD 423) for novel derivatives. Monitor for phosphonohydrolase activity in waste treatment systems to assess biodegradability .
How can bisphosphonic acids be functionalized for targeted drug delivery?
Advanced Research Focus
Conjugate the phosphonate group with terminal chromones or calixarenes via Schiff base reactions. For example, chromone-functionalized bisphosphonates (e.g., compounds 7a,b) show enhanced bone-targeting in vivo due to π-π stacking with hydroxyapatite . Validate targeting efficiency using fluorescence microscopy with FITC-labeled analogs .
What ethical considerations arise in preclinical studies of bisphosphonic acids?
Q. Advanced Research Focus
- Animal Welfare : Use the 3R principle (Replacement, Reduction, Refinement) in osteoporosis models. For example, limit sample sizes via power analysis to achieve p < 0.05 with n ≥ 6 .
- Data Transparency : Disclose all salt forms and synthesis conditions to avoid reproducibility crises, as seen in 62% of studies with methodological gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
